(-)-delta-9-Thc (D3) (-)-delta-9-Thc (D3) Δ9-THC-d3 (CRM) is a certified reference material that is intended for use as an internal standard for the quantification of Δ9-THC by GC- or LC-MS. Δ9-THC is categorized as a cannabinoid. It is psychoactive and has diverse effects on perception, cognition, and pain sensitivity. Δ9-THC-d3 is regulated as a Schedule I compound in the United States. Δ9-THC-d3 (CRM) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.

Brand Name: Vulcanchem
CAS No.: 81586-39-2
VCID: VC21199703
InChI: InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3
SMILES: CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Molecular Formula: C21H30O2
Molecular Weight: 317.5 g/mol

(-)-delta-9-Thc (D3)

CAS No.: 81586-39-2

Cat. No.: VC21199703

Molecular Formula: C21H30O2

Molecular Weight: 317.5 g/mol

* For research use only. Not for human or veterinary use.

(-)-delta-9-Thc (D3) - 81586-39-2

Specification

CAS No. 81586-39-2
Molecular Formula C21H30O2
Molecular Weight 317.5 g/mol
IUPAC Name (6aR,10aR)-6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Standard InChI InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3
Standard InChI Key CYQFCXCEBYINGO-MVOYJBSWSA-N
Isomeric SMILES [2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O
SMILES CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Canonical SMILES CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Introduction

Chemical Properties and Structure

Molecular Characteristics

(-)-Delta-9-THC (D3) is identified by the CAS number 81586-39-2 and possesses the molecular formula C21H30O2, with a molecular weight of 317.5 g/mol. The IUPAC name for this compound is (6aR,10aR)-6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol. This systematic name indicates that the deuterium atoms are located specifically at the terminal positions of the pentyl side chain, creating a distinct mass signature that can be detected through specialized analytical techniques.

The three-dimensional structure of (-)-Delta-9-THC (D3) features the characteristic dibenzopyran ring system found in cannabinoids, with a hydroxyl group at position 1 and the deuterated pentyl chain at position 3. The compound's stereochemistry is defined by its (6aR,10aR) configuration, which is critical for maintaining the same biological interactions as non-deuterated THC when used as a comparative standard.

Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of (-)-Delta-9-THC (D3)

PropertyCharacteristicReference
AppearanceSimilar to non-deuterated THC
Molecular Weight317.5 g/mol
Molecular FormulaC21H30O2
SolubilitySoluble in organic solvents
StabilityStable under standard laboratory conditions
SMILES NotationCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O (with deuterium substitutions)

The physical and chemical properties of (-)-Delta-9-THC (D3) closely mirror those of non-deuterated THC, with the primary difference being the slightly increased molecular weight due to the deuterium atoms. This similarity in chemical behavior is precisely what makes it valuable as an internal standard, as it undergoes the same chemical processes during analysis but can be differentiated based on its mass.

Analytical Applications

Role as an Internal Standard

The primary application of (-)-Delta-9-THC (D3) is as an internal standard for the quantification of delta-9-THC in analytical procedures. Internal standards are compounds added to samples at known concentrations to enable accurate quantification of analytes of interest. The deuterated nature of (-)-Delta-9-THC (D3) makes it ideal for this purpose, as it behaves nearly identically to non-deuterated THC during sample preparation and analysis but can be distinguished by mass spectrometry.

In typical analytical protocols, (-)-Delta-9-THC (D3) is added to samples at the beginning of the preparation process. For instance, in one documented method, 10 μL of internal standard solution containing (-)-delta-9-THC-D3 at a concentration of 1 μg/mL is added to 100 μL of rat plasma during sample preparation . This allows analysts to account for any loss of the target analyte during extraction, clean-up, or instrumental analysis, providing a more accurate quantification of THC levels in the original sample.

Applications in LC-MS/MS Analysis

(-)-Delta-9-THC (D3) plays a crucial role in advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). In a multi-analyte LC-MS/MS method described in recent literature, this compound was utilized to facilitate the separation and quantification of different tetrahydrocannabinol isomers, including delta-9-THC and delta-8-THC . This methodology employed an alkaline liquid-liquid extraction with methyl tert-butyl ether from blood samples, followed by separation on an Agilent Poroshell 120 EC-C18 analytical column using gradient elution .

The method demonstrated excellent analytical performance characteristics, including:

Table 2: Performance Characteristics of LC-MS/MS Method Using (-)-Delta-9-THC (D3)

ParameterPerformanceReference
Linearity Range for THC Isomers1-100 ng/ml
Accuracy for THC Isomers-11% to 14%
Precision for THC Isomers2% to 10%
InterferenceNone detected
Matrix EffectsGenerally acceptable (±20% of neat response)

This validated method enabled the routine identification and quantification of both delta-9-THC and delta-8-THC in blood samples, which is particularly relevant for forensic toxicology and driving under the influence of drugs (DUID) casework . The inclusion of (-)-Delta-9-THC (D3) as an internal standard was critical for achieving these performance characteristics.

Research Applications in Biological Samples

Pharmacokinetic Studies

(-)-Delta-9-THC (D3) has been instrumental in research investigating the pharmacokinetics of cannabinoids. By using this deuterated standard, researchers can accurately track the absorption, distribution, metabolism, and excretion of THC in biological systems. The compound's use enables precise measurement of THC concentrations in various biological matrices, including blood, plasma, urine, and tissues.

In pharmacokinetic studies, the addition of (-)-Delta-9-THC (D3) allows researchers to control for variables such as matrix effects, extraction efficiency, and instrument response, resulting in more reliable data for pharmacokinetic modeling. This application is particularly valuable in research comparing different routes of administration, such as injection versus inhalation, to understand their effects on THC metabolism and distribution.

Forensic Applications

In forensic toxicology, (-)-Delta-9-THC (D3) serves as a critical tool for the accurate detection and quantification of cannabinoids in biological specimens from subjects involved in criminal investigations, workplace drug testing, or post-mortem analyses. The compound's role as an internal standard helps forensic scientists maintain analytical accuracy and reliability, which is essential for legally defensible results.

Forensic laboratories utilize (-)-Delta-9-THC (D3) in their validated methods for analyzing:

  • Blood samples from drivers suspected of driving under the influence

  • Workplace drug testing specimens

  • Post-mortem samples in death investigations

  • Evidence in drug possession or trafficking cases

Method Development and Validation

Calibration and Quality Control

(-)-Delta-9-THC (D3) is essential for developing and validating analytical methods for cannabinoid detection. Researchers use this compound to establish calibration curves and prepare quality control samples that ensure the accuracy and reliability of their analytical procedures. The compound enables precise quantification through the following process:

  • Preparation of calibration standards containing known concentrations of target analytes and (-)-Delta-9-THC (D3)

  • Analysis of these standards to establish response ratios

  • Creation of calibration curves relating analyte/internal standard ratios to concentrations

  • Preparation of quality control samples to verify method performance

Table 3: Typical Calibration Parameters for THC Analysis Using (-)-Delta-9-THC (D3)

ParameterValueReference
Limit of Detection (LOD)Variable by method
Lower Limit of Quantification (LLOQ)As low as 1 ng/ml
Upper Limit of Quantification (ULOQ)Up to 100 ng/ml for THC isomers
Calibration ModelTypically linear
Internal Standard Concentration1 μg/mL (typical)

Method Validation Parameters

The use of (-)-Delta-9-THC (D3) in method validation ensures that analytical procedures for cannabinoid detection meet the rigorous standards required for research and forensic applications. Key validation parameters include:

  • Accuracy and precision

  • Linearity and range

  • Selectivity and specificity

  • Matrix effects

  • Stability

  • Carryover

In a validated LC-MS/MS method, the accuracies for THC isomers ranged from -11% to 14%, while precision estimates were between 2% and 10% . These performance characteristics demonstrate the reliability of methods employing (-)-Delta-9-THC (D3) as an internal standard.

Emerging Research and Applications

Advanced Analytical Techniques

Recent developments in analytical chemistry have expanded the applications of (-)-Delta-9-THC (D3) beyond traditional methods. Innovative approaches include:

  • Ultra-high-performance liquid chromatography (UHPLC) for faster analysis times

  • High-resolution mass spectrometry for improved specificity

  • Multiplexed assays for simultaneous detection of multiple cannabinoids

  • Automated sample preparation systems for higher throughput

These advancements enable more efficient and comprehensive analyses of cannabinoids in various matrices, with (-)-Delta-9-THC (D3) continuing to serve as a critical internal standard.

Novel Formulation Analysis

The analytical capabilities enabled by (-)-Delta-9-THC (D3) are increasingly important as novel cannabis formulations enter the market. Research has employed this internal standard in the analysis of innovative drug delivery systems, such as nanosuspension-loaded dissolving microneedle patches for enhanced transdermal delivery . These advanced formulations require precise analytical methods to ensure accurate dosing and quality control, further highlighting the importance of reliable internal standards like (-)-Delta-9-THC (D3).

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